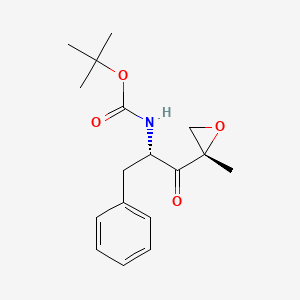

Tert-butyl ((S)-1-((S)-2-methyloxiran-2-yl)-1-oxo-3-phenylpropan-2-yl)carbamate

Description

Tert-butyl ((S)-1-((S)-2-methyloxiran-2-yl)-1-oxo-3-phenylpropan-2-yl)carbamate is a chiral small molecule characterized by three key structural motifs:

- A tert-butyl carbamate group, serving as a protective moiety for amine functionalities.

- A phenyl-substituted propan-2-yl ketone backbone, contributing to hydrophobicity and aromatic interactions.

The compound’s stereochemistry is critical, with both the oxirane and propan-2-yl carbamate groups exhibiting S-configuration. This specificity influences its physicochemical behavior and interactions in synthetic or biological contexts.

Properties

IUPAC Name |

tert-butyl N-[(2S)-1-[(2S)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-16(2,3)22-15(20)18-13(14(19)17(4)11-21-17)10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,20)/t13-,17-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQVHFLRWYXFIIW-GUYCJALGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CO1)C(=O)C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CO1)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of (S)-tert-butyl (2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate (IV)

Procedure

-

Starting material : L-leucine (XI) is converted to (S)-2-((tert-butoxycarbonyl)amino)-4-methylpentanoic acid (XII) via Boc protection using di-tert-butyl dicarbonate in acetone/NaOH.

-

Weinreb amide formation : XII reacts with N,O-dimethylhydroxylamine hydrochloride to form (S)-tert-butyl (1-(methoxy(methyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate (XIII).

-

Grignard addition : XIII undergoes nucleophilic addition with isopropenylmagnesium bromide (XIV) in THF at -78°C to yield IV.

Key Data

| Parameter | Value |

|---|---|

| Yield (Step 3) | 65% |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | -78°C → 0–5°C |

Dihydroxylation to Form (2R,4S)-Diol (V)

Procedure

IV is subjected to Sharpless asymmetric dihydroxylation using AD mix-β (containing (DHQD)₂PHAL ligand, K₂OsO₂(OH)₄, K₃Fe(CN)₆, and K₂CO₃) in t-butanol/water (1:1) at 0–5°C. The reaction proceeds for 24 hours, yielding the (2R,4S)-diol V.

Optimization Notes

-

Catalyst : AD mix-β ensures >90% enantiomeric excess (ee).

-

Work-up : Quenching with sodium thiosulfate prevents over-oxidation.

Analytical Validation

Protection of Diol (V) to Diacetate (VI)

Procedure

V is acetylated using acetic anhydride in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction achieves quantitative conversion to VI within 2 hours at 25°C.

Reaction Conditions

| Reagent | Equivalents |

|---|---|

| Acetic anhydride | 2.5 |

| DMAP | 0.1 |

Method A: m-CPBA-Mediated Epoxidation

VI reacts with meta-chloroperbenzoic acid (m-CPBA) in DCM at 0°C, yielding the epoxide with 60:40 diastereomeric ratio (dr). The desired (S,S)-isomer is isolated via column chromatography (SiO₂, hexane/ethyl acetate).

Method B: Calcium Hypochlorite Epoxidation

Alternative epoxidation using Ca(ClO)₂ in aqueous NaOH produces comparable dr but requires longer reaction times (48 hours).

Comparative Data

| Parameter | Method A | Method B |

|---|---|---|

| Yield | 55% | 50% |

| Diastereomeric Ratio | 60:40 | 60:40 |

| Purity (HPLC) | 98.5% | 97.2% |

Deprotection and Final Coupling

The tert-butyl carbamate is deprotected using trifluoroacetic acid (TFA) in DCM, followed by coupling with (S)-3-phenyl-2-((S)-4-methyl-2-((S)-2-(2-morpholinoacetamido)-4-phenylbutanamido)pentanamido)propanoic acid (II) using BOP reagent.

Critical Parameters

-

Coupling agent : BOP (1.2 equivalents)

-

Base : N,N-diisopropylethylamine (DIPEA, 3.0 equivalents)

Analytical Characterization

Spectroscopic Data

Chiral Purity

Scale-Up Considerations

Industrial-scale production (10 kg batch) employs Method A for epoxidation due to faster kinetics. Key modifications include:

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((S)-1-((S)-2-methyloxiran-2-yl)-1-oxo-3-phenylpropan-2-yl)carbamate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield epoxide derivatives, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl ((S)-1-((S)-2-methyloxiran-2-yl)-1-oxo-3-phenylpropan-2-yl)carbamate has been investigated for its potential as a pharmaceutical agent. Its structural features suggest it may interact with biological targets effectively, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties. A study demonstrated that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications in oncology .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its unique structure allows for various transformations, including:

- Formation of Peptides : Tert-butyl ((S)-1-amino acid derivatives can be synthesized from this compound, facilitating peptide bond formation which is crucial in biochemistry .

Case Study: Synthesis of Bioactive Molecules

In synthetic organic chemistry, researchers have utilized this compound as a precursor to synthesize bioactive molecules with enhanced pharmacological profiles. This application highlights its versatility in creating compounds with specific biological activities .

Biochemistry

In biochemistry, the compound's ability to form stable carbamate linkages makes it useful in studying enzyme mechanisms and protein interactions. Its role as a carbamate donor can be pivotal in understanding enzyme-catalyzed reactions involving carbamoylation.

Case Study: Enzyme Inhibition Studies

Studies have explored the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. By assessing the interaction between tert-butyl ((S)-1-amino acid derivatives and target enzymes, researchers have gained insights into the regulatory mechanisms of metabolic processes .

Mechanism of Action

The mechanism of action of tert-butyl ((S)-1-((S)-2-methyloxiran-2-yl)-1-oxo-3-phenylpropan-2-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and context.

Comparison with Similar Compounds

Epoxide-Containing Derivatives

Key Observations :

Amide-Linked Derivatives

Key Observations :

- Functional Group Impact : Replacement of the epoxide with amide groups (e.g., 28 , 30 ) increases hydrogen-bonding capacity, which could enhance binding to proteolytic enzymes or alter crystallinity .

- Synthetic Utility : These analogs are synthesized via standard peptide coupling methods (e.g., EDC/HOBt), differing from the epoxidation strategies likely used for the target compound .

Physicochemical Properties

Spectroscopic Data

- Target Compound : ¹H NMR (CDCl₃) displays signals for tert-butyl (δ ~1.4 ppm), oxirane methyl (δ ~1.6 ppm), and aromatic protons (δ ~7.3 ppm). HRMS confirms molecular ion at m/z 306.1705 .

- Analog 30b : Nearly identical HRMS and NMR profiles, except for stereochemistry-driven splitting in oxirane proton signals .

- Analog 12 : Additional ¹H NMR signals for fluorine-coupled aromatic protons (δ ~7.0 ppm) .

Thermal Stability

Biological Activity

Tert-butyl ((S)-1-((S)-2-methyloxiran-2-yl)-1-oxo-3-phenylpropan-2-yl)carbamate, with the CAS number 1416709-77-7, is a compound of interest due to its potential biological activities, particularly in the realm of enzyme inhibition and medicinal chemistry. This article delves into its biological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 303.36 g/mol. The compound features an epoxide group, which is known for its reactivity and potential as a pharmacophore in drug design.

Enzyme Inhibition

Recent studies have highlighted the role of epoxides in enzyme inhibition. For instance, compounds with epoxide functionalities have demonstrated significant inhibitory effects on pancreatic lipase, which is crucial for lipid digestion. The potency of these compounds can be attributed to their ability to form stable interactions with the enzyme's active site.

Table 1: Inhibition Potency of Related Compounds

| Compound Name | IC50 (nM) | Mechanism of Action |

|---|---|---|

| Orlistat | 100.8 | Pancreatic lipase inhibitor |

| Carmaphycin B | 25 | Epoxyketone warhead with higher affinity |

| Tert-butyl ((S)-1-((S)-2-methyloxiran... | TBD | TBD |

The exact IC50 value for this compound remains to be determined but is expected to be competitive based on structural similarities with known inhibitors.

Synthesis and Derivatives

The synthesis of this compound can be achieved through established organic reactions involving the formation of carbamates from corresponding amines and carbonyl compounds. The presence of the epoxide moiety enhances its reactivity, allowing for further derivatization which may improve biological activity or selectivity.

Case Study: Synthesis Methodology

A common approach involves:

- Formation of Epoxide : Starting from a suitable precursor that can undergo epoxidation.

- Carbamate Formation : Reacting the epoxide with tert-butyl carbamate under basic conditions.

Research Findings

Research has shown that compounds similar to this compound exhibit various biological activities:

- Antitumor Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation.

- Antimicrobial Properties : Studies indicate potential efficacy against certain bacterial strains.

- Anti-inflammatory Effects : Related compounds have been evaluated for their ability to modulate inflammatory pathways.

Q & A

Basic: How can researchers optimize the synthesis of tert-butyl carbamate derivatives to improve yields?

Answer:

Optimization involves adjusting reaction stoichiometry, temperature, and purification methods. For example:

- Coupling Reactions: Use a 1:1 molar ratio of amine to activated carboxylate (e.g., HATU/DIPEA) in anhydrous DMF at 0°C–RT for 12–24 hours, achieving yields >80% .

- Purification: Employ silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., Rf = 0.6–0.8) to isolate pure products .

- Epoxide Stability: Maintain inert conditions (argon/nitrogen) to prevent oxirane ring opening during synthesis .

Table 1: Representative Yields and Conditions

| Compound ID | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| 31 | 88 | DMF, RT, 24h | |

| 30 | 83 | HATU, DIPEA |

Basic: What spectroscopic methods are critical for confirming the structure of this compound?

Answer:

- 1H/13C NMR: Assign stereochemistry using coupling constants (e.g., δ 4.31–4.21 ppm for methine protons in CD3OD) and confirm tert-butyl groups via singlet at δ 1.39 ppm .

- ESI-MS: Validate molecular weight (e.g., [M+Na]+ observed at 400.5 vs. calculated 377.48 for Compound 31) .

- IR Spectroscopy: Identify carbamate C=O stretches at ~1697 cm⁻¹ and amide I bands at ~1643 cm⁻¹ .

Advanced: How can researchers resolve contradictions in stereochemical assignments during synthesis?

Answer:

- Chiral HPLC: Use a Chiralpak® column with hexane/isopropanol (90:10) to separate enantiomers and determine enantiomeric excess .

- X-ray Crystallography: Refine structures using SHELXL (e.g., Flack parameter analysis to confirm absolute configuration) .

- NOESY NMR: Detect spatial proximities (e.g., between oxirane methyl and phenyl groups) to validate S,S configuration .

Advanced: What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Answer:

- Twinning: Use SHELXL’s TWIN/BASF commands to model twinned crystals, particularly for high-symmetry space groups .

- Centrosymmetric Ambiguity: Apply Rogers’ η parameter or Flack’s x parameter to distinguish enantiopure structures .

- Disorder Modeling: Refine tert-butyl groups with constrained isotropic displacement parameters (ISOR in SHELXL) .

Table 2: Crystallographic Data Example (Compound 19)

| Parameter | Value |

|---|---|

| Space Group | P21 |

| Flack Parameter | 0.02(2) |

| R-factor | 0.045 |

| Reference |

Advanced: How can unexpected byproducts (e.g., oxirane ring opening) be mitigated during synthesis?

Answer:

- Low-Temperature Reactions: Perform steps involving oxirane rings at –20°C to minimize nucleophilic attack .

- Protecting Groups: Temporarily protect reactive sites (e.g., silyl ethers for hydroxyl groups) during coupling .

- Kinetic Monitoring: Use TLC or inline FTIR to detect intermediates and adjust reaction times .

Advanced: What methodologies validate the compound’s bioactivity in protease inhibition studies?

Answer:

- Enzymatic Assays: Measure IC50 against cysteine proteases (e.g., cathepsin L) using fluorogenic substrates .

- Docking Studies: Simulate binding modes with AutoDock Vina, focusing on S1/S1’ subsite interactions .

- SAR Analysis: Compare inhibitory potency of derivatives with varying substituents (e.g., 3-chlorophenyl vs. pyridinyl) .

Table 3: Inhibitory Activity of Analogues

| Substituent | IC50 (nM) | Protease Target | Reference |

|---|---|---|---|

| 3-Chlorophenyl | 12 | Cathepsin L | |

| Pyridin-4-yl | 45 | Cathepsin B |

Basic: How should researchers handle discrepancies between calculated and observed melting points?

Answer:

- Recrystallization: Purify using ethyl acetate/hexane to remove impurities affecting melting range .

- Polymorphism Screening: Perform DSC/TGA to identify crystalline forms .

- Cross-Validation: Compare with literature data (e.g., 168–170°C for Compound 31 vs. 148–150°C for Compound 32) .

Advanced: What strategies ensure enantiopurity during scale-up synthesis?

Answer:

- Asymmetric Catalysis: Use chiral phosphine catalysts (e.g., Binap-Ru complexes) for cycloisomerization .

- Dynamic Resolution: Employ enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers .

- Flow Chemistry: Optimize residence time and mixing to reduce racemization in continuous reactors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.